molecular formula C6H10O3 B599341 Ethyl oxetane-3-carboxylate CAS No. 1638771-18-2

Ethyl oxetane-3-carboxylate

Cat. No.: B599341
CAS No.: 1638771-18-2
M. Wt: 130.143
InChI Key: RJQOSCYJUNUVCC-UHFFFAOYSA-N
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Description

Ethyl oxetane-3-carboxylate is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl oxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular cyclization of 3-hydroxypropyl ethyl carbonate under basic conditions can yield this compound. Another method involves the [2+2] cycloaddition of ethylene oxide with ethyl acrylate under photochemical conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The processes are scaled up to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxetane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield ethyl oxetane-3-methanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxetane-3-carboxylic acid derivatives.

    Reduction: Ethyl oxetane-3-methanol.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl oxetane-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl oxetane-3-carboxylate
  • Propyl oxetane-3-carboxylate
  • Butyl oxetane-3-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester group, which imparts distinct physicochemical properties compared to its analogs.

Properties

IUPAC Name

ethyl oxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOSCYJUNUVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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